[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
Overview
Description
“[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride” is a chemical compound with the CAS Number: 2101775-10-2 . It has a molecular weight of 205.61 . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is ( (3R,4R)-4- (trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride . The InChI code is 1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 205.61 . It is a solid in physical form . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Catalytic Synthesis
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride has been utilized in catalytic synthesis processes. For instance, it has been applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, producing chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Structural and Magnetic Properties Studies
This compound has also been studied for its role in the structural and magnetic properties of certain crystals. In one study, hydrochloride crystals based on related compounds were examined to understand the relationship between magnetic properties and crystal-stacking structures, highlighting the potential for applications in material science (Yong, Zhang, & She, 2013).
Corrosion Inhibition Research
Additionally, derivatives of pyrrolidin-3-yl methanol, such as triazole derivatives, have been investigated as corrosion inhibitors for metals in acidic mediums. These studies are crucial for developing new materials that can prevent corrosion in industrial applications (Ma et al., 2017).
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of various bioactive compounds, including those with potential medicinal applications. This includes its use in the synthesis of 3-pyrrolin-2-ones, which are useful in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWTXUHBQKEZEX-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101775-10-2 | |
Record name | 3-Pyrrolidinemethanol, 4-(trifluoromethyl)-, hydrochloride (1:1), (3R,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101775-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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